7-Fluoro-1,3-benzoxazole
Overview
Description
7-Fluorobenzoxazole (CAS# 1267061-18-6) is a useful research chemical with a molecular weight of 137.11 and a molecular formula of C7H4FNO . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole synthesis traditionally involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of 7-Fluorobenzoxazole is represented by the canonical SMILES string: C1=CC2=C(C(=C1)F)OC=N2 .Chemical Reactions Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical and Chemical Properties Analysis
7-Fluorobenzoxazole has a molecular weight of 137.11 and a molecular formula of C7H4FNO . Fluorinated benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals, and good solubility by appropriate lateral fluorine substitution .Scientific Research Applications
Fluorescent Probes and Sensing Applications
- Fluorescent Probes for Metal Cations and pH Sensing : Benzoxazole derivatives have been applied to fluorescent probes that can sense pH changes and metal cations. For instance, certain benzoxazole compounds exhibit large fluorescence enhancement under basic conditions and show high sensitivity and selectivity towards magnesium and zinc cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Biological and Medicinal Chemistry
- Antitumor and Antimicrobial Activities : Fluorinated benzothiazole and benzoxazole compounds have shown promising antitumor properties. For example, specific fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity against certain human breast cancer cell lines, highlighting their potential in cancer treatment (Hutchinson et al., 2001). Additionally, benzoxazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing significant efficacy in both domains (Kakkar et al., 2018).
Material Science and Chemical Sensors
- High Birefringence and Dielectric Anisotropy : In the context of liquid crystal technology, benzoxazole-terminated mesogenic compounds with fluoro substituents have been prepared, demonstrating high birefringence and large dielectric anisotropy. This suggests their utility in enhancing the performance of liquid-crystal displays (Hu et al., 2020).
Mechanism of Action
Target of Action
7-Fluoro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology
Pharmacokinetics
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions .
Safety and Hazards
Future Directions
Fluorination has been shown to improve the electro-optical properties of benzoxazole-terminated liquid crystals in high birefringence liquid crystal mixtures . This suggests that fluorination could promote promising applications of benzoxazole-terminated liquid crystals in emerging LC optical devices .
Biochemical Analysis
Biochemical Properties
7-Fluoro-1,3-benzoxazole, like other benzoxazoles, can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
Benzoxazole derivatives, including this compound, have shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in cancer pathology . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Molecular Mechanism
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Temporal Effects in Laboratory Settings
Benzoxazoles have been synthesized and evaluated for their pharmacological activities from 2016 to 2023 .
Dosage Effects in Animal Models
Animal models are often used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .
Metabolic Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways
Transport and Distribution
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Subcellular Localization
Fluorescent proteins are commonly used to determine the subcellular localization of a protein of interest .
Properties
IUPAC Name |
7-fluoro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRWHOLUEQVYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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